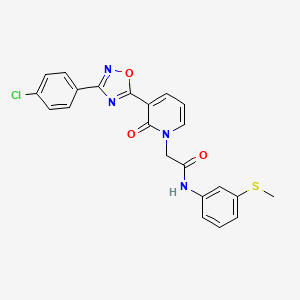

2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide

Description

2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide is a complex organic compound featuring a combination of oxadiazole, pyridine, and acetamide functional groups

Properties

IUPAC Name |

2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3-methylsulfanylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN4O3S/c1-31-17-5-2-4-16(12-17)24-19(28)13-27-11-3-6-18(22(27)29)21-25-20(26-30-21)14-7-9-15(23)10-8-14/h2-12H,13H2,1H3,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODEBQOTXXJYCOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide typically involves multiple steps:

Formation of 1,2,4-Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of amidoximes with carboxylic acids or their derivatives under dehydrating conditions.

Pyridine Derivative Synthesis: The pyridine ring is often constructed through condensation reactions involving aldehydes and ammonia or amines.

Coupling Reactions: The oxadiazole and pyridine derivatives are then coupled using appropriate linkers and catalysts, such as palladium-catalyzed cross-coupling reactions.

Final Assembly: The final compound is assembled by reacting the intermediate with 3-(methylthio)phenyl acetamide under suitable conditions, often involving amide bond formation through condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed under controlled conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced oxadiazole derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound is investigated for its potential as a pharmacophore in drug design. The presence of multiple functional groups allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents.

Medicine

In medicine, research focuses on its potential as an anti-inflammatory, antimicrobial, or anticancer agent. The compound’s ability to modulate biological pathways is of particular interest in the development of new drugs.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and reactive nature.

Mechanism of Action

The mechanism of action of 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

- 2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-(methylthio)phenyl)acetamide

- 2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-(methylthio)phenyl)acetamide

Uniqueness

The uniqueness of 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide lies in its combination of functional groups, which confer a distinct set of chemical and biological properties

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its full potential and develop new innovations based on its unique properties.

Biological Activity

The compound 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activities associated with this compound, including its antimicrobial and anticancer properties.

Chemical Structure and Properties

- Molecular Formula : C23H19ClN4O2S

- Molecular Weight : 446.9088 g/mol

- CAS Number : 1291859-96-5

Biological Activity Overview

The biological activity of this compound can be categorized primarily into two areas: antimicrobial activity and anticancer activity .

Antimicrobial Activity

Recent studies have indicated that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. The presence of the 4-chlorophenyl group and the methylthio substitution enhances the lipophilicity and membrane permeability of the compound, which is crucial for its antimicrobial efficacy.

-

Mechanism of Action :

- The oxadiazole moiety is known to interfere with microbial cell wall synthesis and disrupt membrane integrity.

- The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria.

-

Case Studies :

- In vitro studies revealed that derivatives of oxadiazole exhibited strong antibacterial activity against strains such as Bacillus cereus and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against different bacterial strains .

- A structure-activity relationship (SAR) analysis indicated that modifications on the phenyl ring significantly influenced antimicrobial potency, with specific substitutions enhancing activity against resistant strains .

Anticancer Activity

The anticancer properties of this compound have also been explored extensively. The oxadiazole derivatives are recognized for their ability to inhibit key enzymes involved in cancer cell proliferation.

-

Mechanism of Action :

- The compound targets thymidylate synthase (TS), an essential enzyme for DNA synthesis in cancer cells.

- Its structural features allow it to act as a potent inhibitor, thereby inducing apoptosis in cancerous cells.

-

Research Findings :

- In studies involving various cancer cell lines, including HCT116 (colon carcinoma) and MCF7 (breast cancer), the compound demonstrated IC50 values ranging from 0.47 to 1.4 µM, indicating high potency .

- Comparative studies showed that modifications in the phenyl and oxadiazole groups significantly affected cytotoxicity, emphasizing the importance of molecular structure in determining biological activity .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.